molecular formula C5H5Cl2IN2 B2361698 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole CAS No. 2344678-88-0

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

Cat. No. B2361698
CAS RN: 2344678-88-0
M. Wt: 290.91
InChI Key: HDVXBTRZPACCBT-UHFFFAOYSA-N
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Description

“5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. They are known for their various biological activities and are used in the development of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” would consist of a pyrazole ring substituted with a chloromethyl group, an iodine atom, a chlorine atom, and a methyl group at different positions .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of halogens (chlorine and iodine) in the compound may make it more reactive.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” would depend on its specific structure. Pyrazoles are generally stable compounds. The presence of halogens might increase its reactivity .

Scientific Research Applications

Photoisomerization Studies

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole: has been investigated for its photoisomerization behavior. Researchers have employed matrix isolation techniques, where the compound is trapped in low-temperature argon matrices, and UV radiation is used to induce phototransformations. Key findings include:

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They are known to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” and similar compounds could include exploring their potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXBTRZPACCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CCl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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